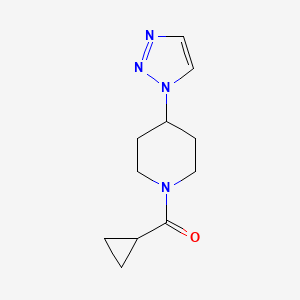
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that features a cyclopropane ring, a piperidine ring, and a 1,2,3-triazole moiety
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring system can bind to various targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring system have been reported to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimizations for scale-up. This could include the use of continuous flow reactors to enhance reaction efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions on the piperidine ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring and is studied for its anticancer properties.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are known for their cytotoxic activity and potential as anticancer agents.
Uniqueness
1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both a cyclopropane ring and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these structural features with the triazole ring enhances its potential for diverse applications .
Propiedades
IUPAC Name |
cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNFGCRKJVYHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














